molecular formula C22H33N3O5S B1594854 N-Dansyl-DL-threonine cyclohexylammonium salt CAS No. 84540-66-9

N-Dansyl-DL-threonine cyclohexylammonium salt

Cat. No.: B1594854
CAS No.: 84540-66-9
M. Wt: 451.6 g/mol
InChI Key: QTBHJGKTOJYJOW-VSLILLSYSA-N
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Description

N-Dansyl-DL-threonine cyclohexylammonium salt is a compound primarily used in proteomics research. It is known for its fluorescent properties, which make it useful in various biochemical applications. The compound has a molecular formula of C22H33N3O5S and a molecular weight of 451.58 .

Scientific Research Applications

N-Dansyl-DL-threonine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-DL-threonine cyclohexylammonium salt involves the reaction of dansyl chloride with DL-threonine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Dansyl-DL-threonine cyclohexylammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted dansyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Dansyl-DL-threonine cyclohexylammonium salt involves its ability to fluoresce upon excitation with specific wavelengths of light. This fluorescence is due to the dansyl group, which absorbs light and emits it at a different wavelength. The compound can bind to proteins and other biomolecules, allowing researchers to track and study these molecules using fluorescence microscopy and other techniques .

Comparison with Similar Compounds

Similar Compounds

    N-Dansyl-L-threonine cyclohexylammonium salt: Similar in structure but differs in the stereochemistry of the threonine moiety.

    Dansyl chloride: A precursor used in the synthesis of various dansyl derivatives.

    Dansyl glycine: Another dansyl derivative used in biochemical research

Uniqueness

N-Dansyl-DL-threonine cyclohexylammonium salt is unique due to its specific combination of the dansyl group with DL-threonine and cyclohexylamine. This combination provides distinct fluorescent properties and binding characteristics, making it particularly useful in proteomics and other biochemical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Dansyl-DL-threonine cyclohexylammonium salt involves the protection of the hydroxyl group of threonine, followed by coupling with dansyl chloride and subsequent quaternization with cyclohexylamine.", "Starting Materials": [ "DL-threonine", "Dansyl chloride", "Cyclohexylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the hydroxyl group of threonine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF with TEA as a base", "Coupling of the protected threonine with dansyl chloride in DMF with DIC as a coupling agent", "Deprotection of the TBDMS group with TBAF in methanol", "Quaternization of the amino group with cyclohexylamine in DMF with NaHCO3 as a base", "Purification of the product by precipitation with ethyl acetate and washing with water and NaCl solution" ] }

CAS No.

84540-66-9

Molecular Formula

C22H33N3O5S

Molecular Weight

451.6 g/mol

IUPAC Name

cyclohexanamine;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/t10-,15+;/m1./s1

InChI Key

QTBHJGKTOJYJOW-VSLILLSYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N

SMILES

CC(C(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+]

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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